7-Methyl-1H-imidazo[4,5-d]pyridazin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-3H-imidazo[4,5-d]pyridazin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-3-4-5(9-2-8-4)6(7)11-10-3/h2H,1H3,(H2,7,11)(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZPFOVROXWUDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(N=N1)N)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations of 7 Methyl 1h Imidazo 4,5 D Pyridazin 4 Amine
Established Synthetic Pathways to the Imidazo[4,5-d]pyridazine Core
The construction of the fused imidazo[4,5-d]pyridazine ring system is a key step that has been achieved through several strategic synthetic routes. These pathways often begin with appropriately substituted pyridazine (B1198779) or imidazole (B134444) precursors, which are then cyclized to form the desired bicyclic structure.
Cyclization Reactions for Formation of the Fused Ring System
The formation of the imidazole ring fused to a pyridazine core is commonly achieved by reacting a diaminopyridazine with a one-carbon synthon. Various reagents can serve this purpose, leading to the desired fused heterocyclic system. For instance, the condensation of a diaminopyridazine with carboxylic acids or their derivatives is a fundamental approach to forming the imidazole portion of the molecule. mdpi.comnih.gov This reaction typically involves heating the reactants, sometimes in the presence of an acid catalyst, to facilitate dehydration and subsequent ring closure.
Another established method involves the reaction of diaminopyridazines with aldehydes. nih.gov This process can proceed through an oxidative cyclization mechanism to yield the imidazo[4,5-d]pyridazine scaffold. The choice of aldehyde allows for the introduction of various substituents at the 2-position of the final compound. Furthermore, novel methods have been developed, such as the high-pressure cyclocondensation of 3-oxo-2-arylhydrazonopropanals with 4-thiazolidinones to create fused pyridazine systems, demonstrating the ongoing innovation in this area. nih.gov
Table 1: Examples of Cyclization Reactions for Fused Pyridazine Systems
| Starting Materials | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Diaminopyridine | Carboxylic Acids / Reflux | Imidazopyridine | mdpi.comnih.gov |
| Diaminopyridine | Aryl Aldehydes | Imidazopyridine | nih.gov |
Multi-step Syntheses from Diaminopyridine Precursors
Multi-step synthetic sequences starting from readily available pyridine (B92270) derivatives are a versatile strategy for constructing the imidazo[4,5-d]pyridazine core. A common approach begins with a nitropyridine, which can be converted into a diaminopyridine through reduction. For example, a 2-nitro-3-aminopyridine can undergo reductive cyclization with aldehydes using reagents like sodium dithionite (B78146) (Na₂S₂O₄) to form the 3H-imidazo[4,5-b]pyridine ring system in a one-step process. nih.gov
Alternatively, a two-step procedure can be employed where a nitropyridin-amine is first reduced to a diaminopyridine using agents like iron in acetic acid, followed by a catalyzed condensation with an orthoformate to yield the imidazopyridine product. nih.gov The synthesis of 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives has been successfully achieved by reacting 3,4-diaminopyridine (B372788) or 2,3-diaminopyridine (B105623) with adducts of corresponding benzaldehydes. nih.gov These multi-step pathways offer flexibility in introducing substituents onto the pyridine ring before the imidazole ring is formed.
Base-Promoted Deoxyribosylation and Ring-Closure Strategies for Nucleoside Analogues
The synthesis of nucleoside analogues of imidazo[4,5-d]pyridazine is of significant interest due to their potential as antiviral or anticancer agents. nih.gov These syntheses involve the crucial step of attaching a sugar moiety, typically a ribose or deoxyribose derivative, to the heterocyclic base.
One common strategy involves synthesizing the heterocyclic base first, which is then coupled with a protected sugar halide. The synthesis of 1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)imidazo[4,5-d]pyridazine-4(5H)-thione serves as a key intermediate for further derivatization. nih.gov This intermediate can be prepared and subsequently used to create S4-substituted nucleosides. The coupling reaction is a critical step where the stereochemistry and regioselectivity of the glycosidic bond formation must be controlled. Modifications to the sugar scaffold itself, such as the introduction of fluorine or the alteration of ring size, are also employed to enhance the stability and biological activity of the resulting nucleoside analogues. nih.gov
Regioselective Synthesis Approaches for Substituted Imidazo[4,5-d]pyridazines
Controlling the position of substituents on the imidazo[4,5-d]pyridazine ring is crucial for structure-activity relationship studies. Regioselective synthesis allows for the specific placement of functional groups, which can significantly impact the biological properties of the molecule. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for achieving regioselectivity. mdpi.comorganic-chemistry.org
For example, a Pd-catalyzed amide coupling reaction provides a facile and regioselective method for synthesizing imidazo[4,5-b]pyridines by coupling 2-chloro-3-amino-pyridines with primary amides, followed by in situ cyclization. organic-chemistry.org This approach offers selective access to N1-substituted isomers, which can be challenging to obtain through other methods. organic-chemistry.org Similarly, regioselective synthesis of C-2 substituted imidazo[4,5-c]pyridines can be achieved using palladium-catalyzed C-N bond-forming reactions. mdpi.com The choice of catalyst, ligand, and reaction conditions plays a critical role in directing the regiochemical outcome of these syntheses. mdpi.commdpi.com
Functionalization and Derivatization Strategies for 7-Methyl-1H-imidazo[4,5-d]pyridazin-4-amine and its Analogues
Once the core heterocyclic system is established, further functionalization can be performed to create a library of derivatives for biological screening. Derivatization of the 4-amino group is a common strategy to modulate the compound's properties.
Introduction of Diverse Substituents at the Amine (C4) Position
The amino group at the C4 position of the imidazo[4,5-d]pyridazine ring system is a key site for introducing structural diversity. This can be achieved by replacing a precursor group, such as a chloro substituent, at the C4 position with an amine. The synthesis of 4,7-disubstituted derivatives often involves key intermediates like 4-chloro- or 4,7-dichloro-imidazo[4,5-d]pyridazines. acs.orgunm.edu These chloro groups can be displaced by various amines via nucleophilic aromatic substitution to install the desired amino functionality.
For instance, in related heterocyclic systems, 7-chloro-v-triazolo[4,5-c]pyridazine has been used as a precursor to prepare several 7-substituted amino derivatives. researchgate.net Similarly, the C2 amination of imidazo[4,5-b]pyridines has been accomplished through C2 halogenation followed by substitution with primary and secondary amines. rsc.org This two-step sequence of halogenation and subsequent nucleophilic substitution is a versatile and operationally simple method for accessing a wide range of amino-substituted derivatives. rsc.org This general strategy is applicable for introducing diverse substituents at the C4-amine position of this compound, allowing for the exploration of a broad chemical space.
Table 2: General Strategies for Amine Functionalization
| Precursor Ring System | Position of Halogen | Reactant | Product | Strategy | Reference |
|---|---|---|---|---|---|
| Imidazo[4,5-d]pyridazine | C4, C7 | Amines | 4,7-Diamino derivatives | Nucleophilic Substitution | unm.edu |
| v-Triazolo[4,5-c]pyridazine | C7 | Amines | 7-Amino derivatives | Nucleophilic Substitution | researchgate.net |
Modification and Alkylation at the Imidazole Nitrogen (N1) Position
The imidazo[4,5-d]pyridazine system contains two nitrogen atoms in the imidazole ring (N1 and N3) and two in the pyridazine ring. The N1 position of the imidazole moiety is a common site for alkylation, a reaction that can significantly influence the molecule's biological activity and physicochemical properties. The regioselectivity of N-alkylation in related imidazopyridine systems is often a challenge, with the reaction potentially occurring at either the imidazole or the pyridine-like nitrogen atoms.
In studies on the analogous imidazo[4,5-b]pyridine systems, the alkylation regioselectivity has been shown to be dependent on several factors, including the nature of the alkylating agent, the base used, and the solvent. For instance, the alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with various halogenated derivatives under phase transfer catalysis conditions yielded a mixture of N3 and N4 regioisomers. researchgate.net In other cases, alkylation of imidazopyridines with reagents like 1-(chloromethyl)-4-methoxybenzene in the presence of potassium carbonate in DMF has shown a preference for alkylation on the pyridine ring nitrogen. fabad.org.tr
Computational studies, such as those using Density Functional Theory (DFT), have been employed to predict the most likely site of alkylation. These studies often reveal that the regioselectivity is governed by a "steric approach control," where the less sterically hindered nitrogen atom is preferentially alkylated. researchgate.net The characterization of the resulting regioisomers is unequivocally achieved using two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (2D-NOESY), which can establish the spatial proximity between the protons of the newly introduced alkyl group and the protons on the heterocyclic core. fabad.org.trresearchgate.net
| Precursor | Alkylating Agent | Base/Solvent | Major Regioisomer(s) | Analytical Method |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Ethyl bromoacetate | K2CO3 / DMF | N1, N3, and N4 | Not specified |
| 2-(3,4-dimethoxyphenyl)-imidazopyridines | n-Butyl bromide | K2CO3 / DMF | N4 | 2D-NOESY |
| Imidazo[4,5-b]pyridine-4-oxide | Benzyl bromide | K2CO3 / DMF | N1 and N3 | DFT Calculations |
Derivatization and Structural Modifications on the Pyridazine Ring (C7/Methyl group)
The methyl group at the C7 position of the pyridazine ring offers a valuable handle for further synthetic transformations. While direct derivatization of this specific methyl group is not extensively reported, general methodologies for the functionalization of methyl groups on electron-deficient heterocyclic rings can be applied.
One potential avenue is the condensation of the C7-methyl group with aromatic aldehydes, a reaction typically catalyzed by a base. This would lead to the formation of styryl derivatives, extending the conjugation of the system and allowing for the introduction of a wide range of substituents. Another approach could involve the oxidation of the methyl group to a hydroxymethyl or carboxyl group. Such transformations would provide a reactive site for esterification, etherification, or amidation reactions, thereby enabling the attachment of various side chains.
Furthermore, halogenation of the methyl group, for instance through a radical mechanism, could yield a halomethyl derivative. This intermediate would be a versatile precursor for nucleophilic substitution reactions, allowing for the introduction of amines, thiols, and other nucleophiles to create a library of novel compounds.
Cross-Coupling Reactions for Advanced Scaffold Construction
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures from simpler precursors. researchgate.net For the imidazo[4,5-d]pyridazine scaffold, these reactions are instrumental in introducing aryl, heteroaryl, or alkyl substituents, which can be crucial for modulating biological activity. To utilize these reactions, a halogen atom is typically required on the heterocyclic core. Key intermediates, such as 4-chloro- or 4,7-dichloro-imidazo[4,5-d]pyridazines, would be necessary precursors for such transformations. unm.edu
The Suzuki-Miyaura cross-coupling is a widely used method for forming carbon-carbon bonds. In studies on related 2-halo-deazapurines (imidazo[4,5-b]pyridines), Suzuki coupling with various potassium organotrifluoroborate salts has been successfully employed to synthesize C-2 substituted analogues in good to excellent yields. researchgate.net This methodology is tolerant of a wide range of functional groups and utilizes readily available boronic acids or their derivatives. nih.gov
The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction that forms carbon-nitrogen bonds, allowing for the synthesis of arylamines. wikipedia.org This reaction has been applied to the synthesis of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives, demonstrating its utility in constructing complex N-heterocycles. nih.govresearchgate.net For instance, the cross-coupling of 2-halo-substituted imidazo[4,5-b]pyridines with enolizable heterocycles has been achieved using a palladium acetate (B1210297) catalyst and a XantPhos ligand. mdpi.com
| Reaction Type | Heterocyclic Core | Coupling Partner | Catalyst/Ligand | Product |
| Suzuki-Miyaura | 2-Halo-imidazo[4,5-b]pyridine | Potassium organotrifluoroborates | Pd(dppf)Cl2 | C-2 substituted imidazo[4,5-b]pyridines |
| Buchwald-Hartwig | 2-Halo-imidazo[4,5-b]pyridine | Enolizable heterocycles | Pd(OAc)2 / XantPhos | C-2 substituted imidazo[4,5-b]pyridines |
| Suzuki-Miyaura | 6-Bromo-2-phenylimidazo[4,5-b]pyridine | 4-Nitrophenyl boronic acid | Pd(PPh3)4 | 2-Phenyl-6-(4-nitrophenyl)imidazo[4,5-b]pyridine |
Green Chemistry Approaches in Imidazopyridazine Synthesis Methodologies
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. For imidazopyridazine and related structures, several eco-friendly synthetic strategies have been explored.
The use of ionic liquids as environmentally benign reaction media has been investigated for the synthesis of imidazopyridines. These non-volatile solvents can enhance reaction rates and can often be recycled, reducing solvent waste. beilstein-journals.org Another approach involves the use of photochemistry , which utilizes light as a sustainable energy source, often in conjunction with less toxic reagents or catalysts. Visible-light-induced methods for the synthesis and functionalization of imidazopyridines have been developed, employing either metallic or metal-free photocatalysts.
Electrochemical methods offer another green alternative, using electricity to drive chemical reactions and minimizing the need for chemical oxidants or reductants. A straightforward protocol for the electrochemical primary amination of imidazopyridines has been described, which uses azidotrimethylsilane (B126382) as the nitrogen source and a trace amount of water as the hydrogen source under mild conditions.
Finally, the development of multicomponent reactions in green solvents, such as eucalyptol, represents a significant advancement. These reactions allow for the rapid and efficient assembly of complex molecules like imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, and imidazo[1,2-b]pyridazines in a single step, thereby improving atom economy and reducing waste.
Spectroscopic and Diffraction Techniques for Structural Elucidation of Novel Derivatives
The unambiguous structural confirmation of newly synthesized derivatives of this compound is paramount. A combination of spectroscopic and diffraction techniques is routinely employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. 1H and 13C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively. For complex structures, particularly for distinguishing between regioisomers resulting from alkylation or cross-coupling reactions, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY are indispensable. researchgate.net
Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compounds and can provide information about their elemental composition through high-resolution mass spectrometry (HRMS).
Infrared (IR) spectroscopy is useful for identifying the presence of specific functional groups, such as N-H, C=O, or C-N bonds, within the molecule.
Single-crystal X-ray diffraction provides the most definitive structural proof by determining the precise arrangement of atoms in the solid state. This technique is invaluable for confirming the connectivity of atoms, determining stereochemistry, and understanding intermolecular interactions in the crystal lattice. The crystal structures of several related imidazopyridine and pyridazine derivatives have been resolved using this method, providing unambiguous evidence for their molecular architecture.
Structure Activity Relationship Sar Studies and Mechanistic Investigations of 7 Methyl 1h Imidazo 4,5 D Pyridazin 4 Amine and Its Analogues
In Vitro Biological Activity Profiling and Assays of 7-Methyl-1H-imidazo[4,5-d]pyridazin-4-amine and its Analogues
Enzyme Inhibition and Modulation Studies (e.g., Kinases, Phosphodiesterases, NTPase/Helicase)
Derivatives of the imidazo[4,5-d]pyridazine scaffold have been investigated for their potential to inhibit various enzymes, a key strategy in the development of new therapeutic agents. For instance, certain imidazo[4,5-b]pyridine derivatives have demonstrated significant inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9). nih.gov Compounds showing noteworthy anticancer activity were found to have remarkable CDK9 inhibitory potential, with IC50 values ranging from 0.63 to 1.32 μM, which is comparable to the established drug sorafenib (B1663141) (IC50 = 0.76 μM). nih.gov
Furthermore, heterocyclic phenazinecarboxamides, which can be conceptually related to the broader class of fused heterocyclic systems that includes imidazo[4,5-d]pyridazines, have been evaluated as topoisomerase-targeted anticancer agents. nih.gov These compounds indicated a mechanism of cytotoxicity that is not dependent on topoisomerase II and is not affected by P-glycoprotein mediated multidrug resistance. nih.gov
The table below summarizes the CDK9 inhibitory activity of selected imidazo[4,5-b]pyridine derivatives.
Table 1: CDK9 Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound | IC50 (μM) against CDK9 | Reference |
|---|---|---|
| Derivative I | 0.63 - 1.32 | nih.gov |
| Derivative II | 0.63 - 1.32 | nih.gov |
| Derivative IIIa | 0.63 - 1.32 | nih.gov |
| Sorafenib (Reference) | 0.76 | nih.gov |
Receptor Modulation Investigations (e.g., Adenosine (B11128) Receptors, Toll-like Receptors)
Analogues of this compound have been studied for their modulatory effects on critical signaling receptors, such as adenosine receptors and Toll-like receptors (TLRs).
Adenosine Receptors:
The 1H-imidazo[4,5-c]quinolin-4-amine scaffold, a related heterocyclic system, has been a foundation for developing positive allosteric modulators (PAMs) of the A3 adenosine receptor (A3AR). nih.govnih.gov Modifications at the 4-arylamino and 2-cycloalkyl positions of this scaffold have yielded compounds that enhance the maximal efficacy of A3AR agonists. nih.gov For example, substitutions like 4-(3,5-dichlorophenylamino) or 2-(1-adamantyl) resulted in a twofold increase in the maximal agonist efficacy in G protein binding assays, with minimal interference with orthosteric receptor binding. nih.gov This structural separability of allosteric and orthosteric effects suggests a pathway for designing derivatives with enhanced positive or negative allosteric A3AR activity. nih.gov Conversely, pyrazolo[3,4-d]pyridazine derivatives have been identified as high-affinity antagonists for the human A1 and A3 adenosine receptors. acs.org
Toll-like Receptors:
Structure-activity relationship (SAR) studies on 1H-imidazo[4,5-c]pyridines have identified compounds that act as agonists for Toll-like receptor 7 (TLR7). nih.gov Specifically, 1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine was identified as a pure TLR7 agonist with negligible activity on TLR8. nih.govnih.gov This specificity leads to prominent induction of IFN-α in human peripheral blood mononuclear cells (PBMCs) with minimal induction of proinflammatory cytokines. nih.gov The SAR studies highlighted that an unsubstituted C4-NH2 group is crucial for TLR7 activity, as acylation or alkylation of this group leads to a complete loss of activity. nih.gov
Cell-Based Assays for Antiproliferative Activities against Cancer Cell Lines
The antiproliferative potential of imidazo[4,5-d]pyridazine analogues has been evaluated against various cancer cell lines. For example, novel imidazo[4,5-b]pyridine derivatives have shown significant anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines. nih.gov Similarly, certain pyridazine-containing compounds have demonstrated potent cytotoxic activity against colon (HCT-116) and breast (MCF-7) cancer cell lines. researchgate.netbohrium.com
In a different study, imidazo[1,2-a]pyrazine (B1224502) and imidazo[1,2-a]pyridine (B132010) derivatives were synthesized and evaluated for their anti-cancer activities against four cancer cell lines (Hep-2, HepG2, MCF-7, A375) and a normal cell line (Vero). rsc.org One compound, in particular, showed promising anticancer activity with IC50 values of 11 μM, 13 μM, 11 μM, and 11 μM against Hep-2, HepG2, MCF-7, and A375 cells, respectively. rsc.org
The antiproliferative activity of various pyridine (B92270) derivatives has been linked to the number and position of substituents like methoxy (B1213986) groups, as well as the addition of amino, hydroxyl, and halogen groups. nih.gov Furthermore, some imidazole (B134444) derivatives have displayed potent IC50 values against colorectal cancer cell lines by inhibiting tubulin polymerization and causing DNA damage. nih.gov
The table below presents the IC50 values of a promising imidazo[1,2-a]pyridine derivative against several cancer cell lines.
Table 2: In Vitro Anticancer Activity of a Selected Imidazo[1,2-a]pyridine Derivative
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| Hep-2 (Laryngeal Carcinoma) | 11 | rsc.org |
| HepG2 (Hepatocellular Carcinoma) | 13 | rsc.org |
| MCF-7 (Breast Cancer) | 11 | rsc.org |
| A375 (Skin Cancer) | 11 | rsc.org |
| Vero (Normal Cell Line) | 91 | rsc.org |
In Vitro Antibacterial and Antifungal Activity Assessments
Derivatives of the imidazo[4,5-b]pyridine scaffold have been assessed for their antimicrobial properties. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, the antibacterial activity of certain imidazo[4,5-b]pyridine derivatives was evaluated against Escherichia coli (Gram-negative) and Bacillus cereus (Gram-positive). mdpi.com It was observed that B. cereus was more sensitive to these compounds compared to E. coli. mdpi.com
The broader class of imidazopyridines has been explored for its potential against multi-drug resistant bacterial infections. nih.gov These compounds have shown effectiveness against strains like Staphylococcus aureus, MRSA, Streptococcus pyogenes, and Streptococcus pneumoniae. nih.gov Some derivatives also exhibited significant enzyme inhibition activity against S. pneumoniae GyrB and ParE. nih.gov
In addition to antibacterial activity, some imidazo[4,5-b]pyridine hybrids have been tested against various fungal strains, including Candida parapsilosis and Candida albicans, demonstrating a broad spectrum of antimicrobial action. researchgate.net
The table below summarizes the minimum inhibitory concentration (MIC) values for selected imidazo[4,5-b]pyridine derivatives against bacterial strains.
Table 3: Antibacterial Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound | Test Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Derivative 4 | Bacillus cereus | Not specified | mdpi.com |
| Derivative 6 | Bacillus cereus | Not specified | mdpi.com |
| Derivative 6 | Escherichia coli | Not specified | mdpi.com |
Antiviral Activity Evaluation in Cell Cultures (e.g., HIV-1, HCMV, RSV)
The antiviral potential of imidazo[4,5-d]pyridazine analogues and related structures has been a subject of investigation. For instance, a series of novel pyridazine (B1198779) derivatives were synthesized and evaluated for their antiviral activity against the hepatitis A virus (HAV). africaresearchconnects.comnih.gov One particular compound, 4-(4-chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govnih.govnih.govtriazine-3(4H)-thione, demonstrated the most potent activity against HAV. africaresearchconnects.comresearchgate.net
The broader class of imidazole derivatives has been explored for activity against a range of viruses. nih.gov A library of 2-aminoalkyl-substituted 6-chloro- or 5,6-dichloro-1H-imidazo[4,5-b]pyridines was developed and assessed for anti-HBV activity, with several compounds showing promising results. nih.gov Furthermore, imidazole 4,5-dicarboxamide derivatives have been synthesized and evaluated for their inhibitory action against the dengue virus. nih.gov
Studies on Anticonvulsant Activity
The anticonvulsant properties of various pyridazine derivatives have been explored. A series of imidazo- and triazolopyridazines were synthesized and tested for their ability to protect against maximal electroshock-induced seizures in mice. nih.gov Certain triazolopyridazines were identified as the most active derivatives. nih.gov
Further studies on 6-aryl-4,5-dihydropyridazinones demonstrated significant anticonvulsant activity against both maximal electroshock (MES) and isoniazid (B1672263) (INH)-induced convulsions. openpharmaceuticalsciencesjournal.com It was noted that methyl-substituted derivatives were generally more active than their chloro-substituted counterparts. openpharmaceuticalsciencesjournal.com The literature suggests that imidazole-containing heterocyclic compounds represent a potential new class of anticonvulsant agents. nih.gov
One study on substituted pyrido[2,3-d] pyridazines identified a compound that provided 87% protection from mortality in the Pentylenetetrazole (PTZ) test and significantly delayed the onset of myoclonic and clonic seizures. soeagra.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is instrumental in predicting the activity of novel molecules, thereby guiding the synthesis of more potent derivatives. For classes of compounds like imidazo[4,5-b]pyridines, which are structurally related to this compound, various 3D-QSAR methods have been successfully applied.
These models translate molecular structures into numerical descriptors that quantify physicochemical properties, which are then correlated with biological activity, such as the half-maximal inhibitory concentration (IC50). nih.gov For a series of sixty imidazo[4,5-b]pyridine derivatives acting as Aurora A kinase inhibitors, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models were developed. These models showed high predictive power, indicating their reliability in forecasting the biological activity of new analogues. nih.gov
Key statistical parameters from these studies highlight the robustness of the models. For instance, a high cross-validation coefficient (q²) and non-cross-validation coefficient (r²) suggest a strong correlation between the predicted and actual activities of the compounds. nih.govnih.gov
Table 1: Representative Statistical Parameters from QSAR Studies on Imidazo[4,5-b]pyridine Analogues
| QSAR Method | Training Set Size | Test Set Size | q² (Cross-validation) | r² (Non-cross-validation) | r²pred (External Validation) |
|---|---|---|---|---|---|
| CoMFA | 48 | 12 | 0.774 | 0.975 | 0.933 |
| CoMSIA | 48 | 12 | 0.800 | 0.977 | 0.959 |
| HQSAR | 49 | 16 | 0.892 | 0.948 | 0.814 |
This table presents illustrative data from QSAR studies on imidazo[4,5-b]pyridine derivatives, which are structurally similar to the imidazo[4,5-d]pyridazine core. The parameters indicate strong predictive capabilities of the developed models. Data sourced from multiple studies. nih.govnih.gov
These QSAR models generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding modifications are likely to influence biological activity, thus providing a roadmap for rational drug design. nih.gov
Rational Design and Ligand-Based Approaches to Modulate Specific Biological Targets
Rational design and ligand-based approaches are foundational to the development of novel therapeutic agents based on the imidazopyridazine scaffold. These strategies leverage knowledge of the biological target or of existing active ligands to design new molecules with enhanced properties.
Rational Design: This approach, often called structure-based design, relies on the three-dimensional structure of the biological target (e.g., an enzyme or receptor). For instance, the design of imidazo[4,5-b]pyridine-based inhibitors for Aurora kinases was guided by the crystal structure of the kinase. Docking studies revealed that the imidazo[4,5-b]pyridine scaffold fits into the ATP-binding site, with the N4 pyridine and N3 imidazole forming crucial hydrogen bonds with the hinge region residue Ala213. nih.gov This understanding allows for the targeted modification of substituents to improve binding affinity and selectivity. Similarly, imidazo[4,5-b]pyridine derivatives have been designed as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), with molecular docking studies illustrating the binding mode in the enzyme's active site. nih.gov
Ligand-Based Approaches: When the 3D structure of the target is unknown, ligand-based methods are employed. These strategies use the structures of known active compounds to develop a pharmacophore model, which defines the essential structural features required for biological activity. This model can then be used to screen virtual libraries for new compounds or to guide the modification of existing scaffolds. For example, starting from a known Angiotensin II Type 1 (AT1) receptor antagonist, researchers developed a series of imidazo[4,5-c]pyridin-4-one derivatives with dual activity as AT1 antagonists and peroxisome proliferator-activated receptor-γ (PPARγ) partial agonists. nih.gov
These design strategies have led to the identification of imidazopyridine and imidazopyridazine analogues with potent activity against a range of biological targets relevant to diseases such as cancer and neurological disorders. nih.govnih.govdergipark.org.tr
Target Engagement and Mechanism of Action Elucidation (Preclinical Research)
Elucidating the mechanism of action and confirming target engagement are crucial steps in the preclinical development of any new compound. For analogues of this compound, this involves studying their effects on biochemical pathways and their direct molecular interactions with biological targets.
Compounds based on the imidazopyridazine and related scaffolds often function by inhibiting protein kinases, which are key regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, particularly cancer.
For example, imidazo[4,5-b]pyridine derivatives have been optimized as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. nih.govnih.gov The FLT3-ITD mutation, which causes constitutive activation of the kinase, is found in a significant portion of acute myeloid leukemia (AML) cases and is associated with a poor prognosis. nih.gov A preclinical candidate from this series, compound 27e , demonstrated strong inhibition of a FLT3-ITD-positive AML human tumor xenograft in vivo. This anti-tumor activity was accompanied by biomarker modulation consistent with the dual inhibition of both FLT3 and Aurora kinase pathways, confirming the compound's mechanism of action in a biological system. nih.govnih.gov
In another example, imidazo[1,2-b]pyridazine (B131497) derivatives were designed as potent inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). Harboring a specific mutation (MYD88 L265P) activates the NF-κB pathway through IRAK4 in certain types of lymphoma. The designed inhibitors were shown to block the phosphorylation of IRAK4, thus inhibiting the downstream signaling cascade and selectively reducing the viability of cancer cells with the mutation. researchgate.net
Understanding the direct molecular interactions between a compound and its target is fundamental to elucidating its mechanism of action. For the imidazo[4,5-d]pyridazine class, interactions with both nucleic acids and proteins have been investigated.
Studies on imidazo[4,5-d]pyridazine nucleoside analogues have shown that these compounds can interact directly with double-stranded DNA. nih.govnih.gov This interaction is thought to modulate the activity of enzymes that process nucleic acids, such as viral helicases. For instance, one such analogue, HMC-HO4, was found to inhibit the helicase activity of the West Nile Virus NTPase/helicase, and this inhibition was proposed as the mechanism for its antiviral activity. nih.gov The interaction is hypothesized to be a noncovalent DNA groove binding, with some specificity for adenine-thymidine (AT) sequences. nih.gov
In the context of protein interactions, X-ray crystallography and molecular docking have provided detailed insights. As mentioned, imidazo[4,5-b]pyridine inhibitors of Aurora-A kinase bind to the ATP pocket, forming specific hydrogen bonds with the hinge region. nih.gov Similarly, amidino-substituted tetracyclic imidazo[4,5-b]pyridine derivatives have been shown to exert their potent antiproliferative effects by intercalating into double-stranded DNA. mdpi.com Other studies have detailed the interactions of imidazo[4,5-b]pyridine analogues with the active sites of enzymes like Dihydrofolate Reductase (DHFR). mdpi.com
Table 2: Summary of Molecular Interactions for Imidazo[4,5-d]pyridazine Analogues and Related Scaffolds
| Compound Class | Biological Target | Type of Interaction | Key Interacting Residues/Features |
|---|---|---|---|
| Imidazo[4,5-d]pyridazine nucleosides | dsDNA / Viral Helicase | Groove Binding / Enzyme Inhibition | Potential preference for AT-rich sequences |
| Imidazo[4,5-b]pyridines | Aurora-A Kinase | Hydrogen Bonding | Ala213 (hinge region) |
| Imidazo[4,5-b]pyridines | Dihydrofolate Reductase (DHFR) | Active Site Binding | Not specified |
This table summarizes known molecular interactions for analogues containing the imidazo[4,5-d]pyridazine or closely related imidazo[4,5-b]pyridine core, based on preclinical research findings. nih.govnih.govmdpi.commdpi.com
Stereochemical Influences on Biological Activity and Binding Affinity
The three-dimensional arrangement of atoms in a molecule (stereochemistry) can have a profound impact on its biological activity. Different stereoisomers (enantiomers or diastereomers) of a chiral compound can exhibit significantly different potency, efficacy, and toxicity profiles because biological targets like enzymes and receptors are themselves chiral.
While the importance of stereochemistry is a well-established principle in medicinal chemistry, specific studies detailing the stereochemical influences on the biological activity of this compound or its close analogues are not extensively reported in the available literature. However, research on related heterocyclic compounds often involves the synthesis and evaluation of chiral derivatives. For example, the alkylation of the imidazo[4,5-b]pyridine core can lead to different regioisomers (N1, N3, and N4 substitution), which, while not an example of stereoisomerism, demonstrates how the spatial position of a substituent dramatically affects molecular interactions and biological activity. mdpi.com The development of potent and selective inhibitors often requires the synthesis of single enantiomers to maximize interaction with the target's binding site and minimize off-target effects. Future research on imidazo[4,5-d]pyridazine analogues would benefit from a systematic investigation into the role of stereochemistry to optimize their therapeutic potential.
Computational and Theoretical Chemistry Applications in the Study of 7 Methyl 1h Imidazo 4,5 D Pyridazin 4 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties and reactivity of chemical compounds.
Frontier Molecular Orbital (FMO) theory is a key application of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.
Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for 7-Methyl-1H-imidazo[4,5-d]pyridazin-4-amine
| Parameter | Hypothetical Value (eV) | Interpretation |
| EHOMO | -6.5 | Indicates electron-donating capability |
| ELUMO | -1.2 | Indicates electron-accepting capability |
| Energy Gap (ΔE) | 5.3 | Suggests good kinetic stability |
| Ionization Potential (I) | 6.5 | Estimated energy to remove an electron |
| Electron Affinity (A) | 1.2 | Estimated energy released when an electron is added |
| Global Hardness (η) | 2.65 | Resistance to change in electron distribution |
| Electronegativity (χ) | 3.85 | Power to attract electrons |
| Electrophilicity Index (ω) | 2.79 | Propensity to accept electrons |
Note: The values in this table are hypothetical and serve to illustrate the application of FMO analysis. Actual values would require specific DFT calculations.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential on the molecular surface. Electron-rich areas, characterized by negative potential (typically colored red), are susceptible to electrophilic attack, while electron-deficient regions with positive potential (typically colored blue) are prone to nucleophilic attack.
For this compound, an MEP map would likely reveal negative potential around the nitrogen atoms of the pyridazine (B1198779) and imidazole (B134444) rings, as well as the exocyclic amine group, indicating these as potential sites for electrophilic attack and hydrogen bonding. The hydrogen atoms of the amine group and the methyl group would exhibit positive potential, making them susceptible to nucleophilic interactions.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Complex Stability
Molecular Dynamics (MD) simulations are computational methods for studying the physical movement of atoms and molecules over time. MD simulations can provide insights into the conformational flexibility of this compound and the stability of its complex with a biological target. By simulating the molecule's behavior in a physiological environment (e.g., in water at a specific temperature and pressure), researchers can identify its preferred conformations and understand how it interacts with surrounding solvent molecules.
When docked into the active site of a protein, MD simulations can assess the stability of the ligand-protein complex. Key parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be monitored to evaluate the conformational changes and flexibility of the complex over the simulation period. A stable complex would exhibit minimal deviations, suggesting a favorable binding interaction.
Molecular Docking Studies for Predictive Binding Modes to Macromolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or nucleic acid. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
For this compound, molecular docking studies could be employed to explore its binding affinity and mode of interaction with various macromolecular targets. Given its structural similarity to known kinase inhibitors and other biologically active heterocyclic compounds, potential targets could include protein kinases, enzymes, or receptors implicated in diseases such as cancer or inflammation. Docking simulations would predict the binding energy and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. researchgate.net
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Kinase
| Parameter | Result |
| Binding Energy | -8.5 kcal/mol |
| Interacting Residues | LYS78, GLU95, LEU150 |
| Key Interactions | Hydrogen bond with LYS78, Pi-Alkyl interaction with LEU150 |
Note: This table presents hypothetical data to demonstrate the output of a molecular docking study.
Virtual Screening and In Silico Drug Discovery Strategies for Novel Analogues
Virtual screening is a computational approach used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This method can be ligand-based or structure-based.
Starting with the this compound scaffold, virtual screening can be used to identify novel analogues with improved binding affinity, selectivity, or pharmacokinetic properties. researchgate.net By creating a virtual library of derivatives with various substitutions at different positions of the parent molecule, researchers can perform high-throughput docking against a specific target. The top-scoring compounds can then be synthesized and tested experimentally, significantly reducing the time and cost associated with traditional drug discovery pipelines.
Prediction of Synthetic Accessibility and Reaction Energetics for Pathway Optimization
Computational tools can also be used to predict the synthetic accessibility of novel compounds and to optimize reaction pathways. By analyzing the structural complexity of a molecule and comparing it to known chemical reactions and starting materials, these tools can assign a synthetic accessibility score. This helps in prioritizing the synthesis of compounds that are easier and more cost-effective to produce.
Furthermore, quantum chemistry calculations can be used to model reaction energetics, including activation energies and reaction enthalpies. This information can help chemists to identify the most favorable reaction conditions and to predict the feasibility of a proposed synthetic route for this compound and its analogues.
Advanced Research Applications and Future Potential of 7 Methyl 1h Imidazo 4,5 D Pyridazin 4 Amine in Chemical Biology
Utilization as Chemical Probes for Elucidating Biological Pathways
Currently, there is no specific literature detailing the use of 7-Methyl-1H-imidazo[4,5-d]pyridazin-4-amine as a chemical probe. Research on analogous structures, such as derivatives of the parent compound 1H-imidazo[4,5-d]pyridazin-4-amine, suggests that they can act as antagonists for Toll-like receptor 7 (TLR7), which could allow them to probe the NF-kappaB signaling pathway involved in inflammation. However, this has not been specifically demonstrated for the 7-methyl derivative.
Development as Preclinical Investigational Agents (e.g., Antitumor, Antiviral, Antiparasitic)
While the imidazo-pyridazine scaffold is of significant interest in medicinal chemistry, specific preclinical data for this compound is not published. The broader family of related heterocyclic systems has been investigated for various therapeutic properties.
Antitumor Activity: Fused imidazo-heterocyclic systems are widely explored as anticancer agents. For instance, tricyclic diimidazo[4,5-d:4′,5′-f] google.compharmj.org.uadiazepines have shown broad-spectrum in vitro anticancer activity. nih.gov Similarly, various imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines have been synthesized and evaluated as potential anticancer agents. nih.gov Derivatives of 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d] google.compharmj.org.uanih.govgoogle.comtetrazine have also been evaluated for their growth inhibition in human solid tumor cell lines. mdpi.com
Antiviral Activity: The antiviral potential of related scaffolds is an active area of research. Studies on 2-methyl-7-thienyl-[l,3]thiazolo[4,5-d]pyridazin-4(5H)-ones showed activity against influenza viruses. pharmj.org.ua Furthermore, 2,5-disubstituted imidazo[4,5-c]pyridines have been identified as inhibitors of the hepatitis C virus. nih.gov
Antiparasitic Activity: Research into related fused heterocycles has identified potential antiparasitic agents. For example, metal complexes of 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine have been evaluated for their activity against T. cruzi and Leishmania species. mdpi.com
Role as Scaffolds in Target Identification and Validation Research
The imidazo[4,5-d]pyridazine core serves as a versatile scaffold in medicinal chemistry, but specific examples of this compound being used for target identification are not documented. The optimization of related imidazo[4,5-b]pyridine-based compounds has led to the identification of dual FLT3/Aurora kinase inhibitors, demonstrating the utility of this general scaffold in targeting specific enzymes for therapeutic intervention. acs.org
Patent Landscape Analysis within Academic Research Contexts
A review of the patent landscape does not reveal patents specifically claiming this compound. However, patents exist for the synthesis and application of structurally related compounds.
Patents have been granted for the synthesis of related heterocyclic systems. For example, a patent exists for the preparation of 1H-imidazo(4,5-b)pyrazin-2-ones, which shares a fused imidazole (B134444) ring system. google.com Synthetic methods for imidazo[4,5-c]pyridazines have also been described in the scientific literature. researchgate.net
Patents often claim the therapeutic use of novel compounds. A patent for therapeutic pyridazine (B1198779) compounds describes their use as inhibitors of BRG1, BRM, and/or PB1 for treating related disorders. google.com Another patent application covers pyrazolopyrimidine compounds for their therapeutic use as inhibitors of cyclin-dependent protein kinases (CDKs), particularly CDK12 and/or CDK13. google.com
Contributions to Structure-Based Drug Design Methodologies
The imidazo[4,5-d]pyridazine scaffold and its analogs are valuable in structure-based drug design, though specific contributions from this compound are not reported. Research on diimidazo[4,5-d:4′,5′-f] google.compharmj.org.uadiazepines demonstrates the use of molecular modeling to guide structural modifications, leading to potent anticancer agents. nih.gov Similarly, in silico studies, including molecular docking, have been used to investigate the binding of pyrazolo-pyridazine derivatives to enzyme targets like EGFR and CDK-2. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-Methyl-1H-imidazo[4,5-d]pyridazin-4-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of imidazo[4,5-d]pyridazine derivatives typically involves cyclization and functionalization steps. For analogs like oxazolo[4,5-d]pyrimidines, chlorination (e.g., using POCl₃) followed by amination with primary/secondary amines in dioxane under triethylamine catalysis is effective . Reaction temperature (105–110°C) and solvent choice (e.g., dioxane for polar aprotic conditions) are critical for minimizing side products. Purification via recrystallization or chromatography (e.g., silica gel) ensures high-purity products .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use NMR (¹H/¹³C) to confirm substitution patterns and regioselectivity. Mass spectrometry (MS) can verify molecular weight, while single-crystal X-ray diffraction (as used for tetrahydropyrimido[4,5-d]pyrimidines) provides definitive stereochemical data . Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess thermal stability, which is crucial for storage and handling .
Q. What stability considerations are critical for long-term storage of this compound?
- Methodological Answer : Stability studies should include accelerated degradation tests under varied pH, temperature, and humidity. Compounds with similar heterocyclic cores (e.g., pyrazolo[3,4-d]pyrimidines) require anhydrous storage at –20°C in amber vials to prevent hydrolysis or photodegradation . Regular HPLC monitoring of purity post-storage is advised .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to targets like adenosine receptors. Molecular dynamics simulations (e.g., GROMACS) can assess ligand-receptor stability. For imidazoquinoline analogs, substitutions at positions 2 and 4 significantly modulate allosteric effects; similar SAR principles apply here . In silico ADMET profiling (e.g., SwissADME) optimizes pharmacokinetic properties .
Q. What experimental strategies resolve contradictions in reported biological activities of structurally related compounds?
- Methodological Answer : Conduct comparative bioassays under standardized conditions (e.g., cell lines, agonist/antagonist controls). For example, imidazo[4,5-c]quinolin-4-amine derivatives show divergent allosteric modulation depending on substituents (e.g., 3,5-dichlorophenyl vs. tetrahydropyranyl groups). Use radioligand binding assays (e.g., [³⁵S]GTPγS for G-protein coupling) to quantify functional efficacy . Validate findings with orthogonal assays (e.g., cAMP accumulation vs. β-arrestin recruitment) .
Q. How can substituent variations at the imidazo[4,5-d]pyridazine core optimize selectivity for therapeutic targets?
- Methodological Answer : Systematic structure-activity relationship (SAR) studies are key. For example:
- Methyl groups (as at position 7) may enhance metabolic stability by blocking oxidation sites.
- Amino groups (position 4) improve solubility but may require protection (e.g., acetylation) during synthesis.
- Heteroaryl substitutions (e.g., furan or pyrrolidine) can modulate receptor specificity, as seen in thiazolo[4,5-d]pyrimidine derivatives .
Q. What advanced analytical techniques are recommended for elucidating degradation pathways?
- Methodological Answer : Combine LC-MS/MS to identify degradation products and NMR to confirm structures. For example, pyrimido[4,5-d]pyrimidines decompose via ring-opening under acidic conditions, which can be tracked via real-time MS . High-resolution mass spectrometry (HRMS) and isotopic labeling further clarify mechanistic pathways .
Data Analysis and Reproducibility
Q. How should researchers address variability in biological assay data for this compound?
- Methodological Answer : Implement rigorous statistical controls (e.g., ANOVA with post-hoc tests) and report IC₅₀/EC₅₀ values with confidence intervals. For receptor-binding studies, use Schild analysis to distinguish competitive vs. allosteric mechanisms . Publicly share raw data (e.g., via Zenodo) to enhance reproducibility .
Q. What strategies improve the predictive power of in silico models for this compound’s pharmacokinetics?
- Methodological Answer : Train machine learning models on curated datasets of imidazo-pyridazine analogs. Include descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate against in vitro permeability (e.g., Caco-2 assays) and microsomal stability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
